Cas no 2602-36-0 (3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-)
3,5-Pyridinedicarboxylicacid, 2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-
- 2,6-dimethylpyridine-3,5-dicarboxylic acid
- 2,6-DIMEYL-3,5-PYRIDINEDICARBOXYLIC ACID
- 2,5-DIMETHYL-1-PYRIDIN-2-YL-1H-PYRROLE-3-CARBALDEHYDE>
- 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
- 2,6-dimethylpyeidine-3,5-dicarboxylic acid
- 2,6-Dimethyl-pyridin-3,5-dicarbonsaeure
- 2,6-Dimethyl-pyridin-dicarbonsaeure-(3,5)
- 2,6-dimethyl-pyridine-3,5-dicarboxylic acid
- HMS1378E16
- 2,6-Dimethyl-3,5-Pyridinedicarboxylicacid
-
- MDL: MFCD00023507
- Inchi: 1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14)
- InChI Key: WQFXJSOUBPGBGW-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C(=O)O)=C(C)N=C1C)=O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.05315777 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 195.17
- Topological Polar Surface Area: 87.5Ų
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 0.7
Experimental Properties
- Color/Form: Not determined
- Melting Point: >300 °C(lit.)
- Solubility: 0.00 M
- PSA: 87.49000
- LogP: 1.09480
- Solubility: Not determined
3,5-Pyridinedicarboxylicacid, 2,6-dimethyl- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Pyridinedicarboxylicacid, 2,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857510-1g |
2,6-Dimethyl-3,5-Pyridinedicarboxylicacid |
2602-36-0 | 98% | 1g |
¥296.10 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31805-1g |
2,6-Dimethylpyridine-3,5-dicarboxylic acid |
2602-36-0 | 97% | 1g |
¥183.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31805-5g |
2,6-Dimethylpyridine-3,5-dicarboxylic acid |
2602-36-0 | 97% | 5g |
¥558.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31805-25g |
2,6-Dimethylpyridine-3,5-dicarboxylic acid |
2602-36-0 | 97% | 25g |
¥3171.0 | 2022-10-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31805-250mg |
2,6-Dimethylpyridine-3,5-dicarboxylic acid |
2602-36-0 | 97% | 250mg |
¥101.0 | 2022-10-08 | |
| eNovation Chemicals LLC | D111777-250mg |
2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLICACID |
2602-36-0 | 98% | 250mg |
$150 | 2024-08-03 | |
| eNovation Chemicals LLC | D111777-1g |
2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLICACID |
2602-36-0 | 98% | 1g |
$180 | 2024-08-03 | |
| eNovation Chemicals LLC | D953474-5g |
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl- |
2602-36-0 | 98% | 5g |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1213595-25g |
2,6-Dimethylpyridine-3,5-dicarboxylic acid |
2602-36-0 | 95% | 25g |
$520 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZP201-5g |
3,5-Pyridinedicarboxylicacid, 2,6-dimethyl- |
2602-36-0 | 97% | 5g |
1040.0CNY | 2021-07-14 |
3,5-Pyridinedicarboxylicacid, 2,6-dimethyl- Related Literature
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Milan Gumtya,Sahabaj Mondal,Santosh Kumar,Olamilekan Joseph Ibukun,Debasish Haldar New J. Chem. 2022 46 1105
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Hong-Guang Jin,Xu-Jia Hong,Jing Li,Yuan-Zhao Yan,Yi-Ting Liu,Shi-Hai Xu,Yue-Peng Cai Dalton Trans. 2012 41 14239
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Qipeng Li,Jinjie Qian,Jie Zhou,Lin Du,Qihua Zhao CrystEngComm 2020 22 2667
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5. 109. New therapeutic agents of the quinoline series. Part IV. LutidylquinolinesA. H. Cook,I. M. Heilbron,L. Steger J. Chem. Soc. 1943 413
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds
Additional information on 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-
Introduction to 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl- (CAS No: 2602-36-0)
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 2602-36-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a pyridine core with two carboxylic acid groups and two methyl substituents at the 2 and 6 positions, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The unique arrangement of functional groups on the pyridine ring imparts distinct chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl- is characterized by its aromaticity and the presence of electron-withdrawing carboxylic acid groups at the 3 and 5 positions, which can influence the reactivity and binding affinity of the molecule. Additionally, the methyl groups at the 2 and 6 positions enhance the steric bulk and lipophilicity of the compound, potentially affecting its solubility and metabolic stability. These features make it an attractive candidate for further derivatization and exploration in drug discovery programs.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit inhibitory effects on various enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. The CAS No: 2602-36-0 compound is no exception, with preliminary research suggesting its potential in modulating key biological targets.
One of the most compelling aspects of 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl- is its ability to serve as a precursor for more complex molecules through functional group transformations. For instance, the carboxylic acid groups can be esterified or amidated to enhance solubility or improve oral bioavailability. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aromatic rings or heterocycles, expanding the structural diversity of derived compounds. These synthetic strategies have been instrumental in generating novel scaffolds with enhanced pharmacological properties.
The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening techniques to identify promising candidates for further development. The CAS No: 2602-36-0 compound has been subjected to virtual screening against various protein targets to assess its binding affinity and potential therapeutic efficacy. Preliminary results indicate that derivatives of this molecule may exhibit inhibitory activity against enzymes such as kinases and cytochrome P450 isoforms, which are implicated in numerous diseases.
Moreover, the structural similarity of 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl- to known bioactive compounds suggests that it may possess similar mechanisms of action. For example, analogs with similar pyridine cores have been reported to inhibit Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) pathways, which are crucial in immune regulation and cell proliferation. By fine-tuning the substituents on the pyridine ring, researchers aim to optimize potency and selectivity for therapeutic applications.
In academic research circles,3,5-pyridinedicarboxylic acid,2,6-dimethyl-, CAS No: 2602-36-0, has been explored as a building block for covalent inhibitors. Covalent drug design has gained traction as a strategy to achieve high target specificity and prolonged duration of action. The reactive sites on the molecule can be exploited to form stable covalent bonds with key residues in target proteins,4, thereby disrupting enzymatic activity or signaling pathways. This approach has shown promise in preclinical studies for treating cancers and infectious diseases.
The synthesis of 3,5-pyridinedicarboxylic acid,2,6-dimethyl-, CAS No: 2602-36-0, involves multi-step organic transformations that highlight its synthetic utility. Key steps include condensation reactions to form the pyridine core followed by carboxylation at specific positions. Advanced catalytic methods have been employed to improve yield and purity,5, ensuring that researchers have access to high-quality starting materials for further derivatization.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Solvent-free reactions and catalytic systems that minimize waste have been explored to make the production process more sustainable. These environmentally friendly approaches align with broader industry efforts to reduce the ecological footprint of pharmaceutical manufacturing.
The biological evaluation of derivatives derived from 3,5-pyridinedicarboxylic acid,2,6-dimethyl-, CAS No: 2602-36-0, has revealed intriguing findings. In vitro studies have shown that certain analogs exhibit anti-inflammatory properties by modulating cytokine production pathways. Additionally,6, preclinical models suggest potential applications in neurodegenerative diseases,7, where dysregulation of protein aggregation is a hallmark pathology.
Future directions in research are likely to focus on exploring structure-activity relationships (SAR) to identify optimal substituents for therapeutic efficacy. By systematically varying functional groups on the pyridine ring,8, researchers can gain insights into how different chemical moieties influence biological activity. This information will be crucial for designing next-generation drugs with improved pharmacokinetic profiles.
The versatility of 3,5-pyridinedicarboxylic acid,2,6-dimethyl-, CAS No: 2602-36-0, extends beyond pharmaceutical applications into materials science9, where it can serve as a precursor for functional polymers or coordination complexes with catalytic properties. Such interdisciplinary uses underscore its broad utility as a chemical building block.
In conclusion,10, 3,5-pyridinedicarboxylic acid,2,6-dimethyl-, CAS No: 2602-36-0, represents a promising compound with diverse applications in medicinal chemistry11 and beyond. Its unique structural features offer opportunities for innovation through synthetic modifications12and biological evaluation13。 As research continues to uncover new therapeutic targets14, this molecule is poised to play a significant role in drug discovery efforts aimed at addressing unmet medical needs.
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